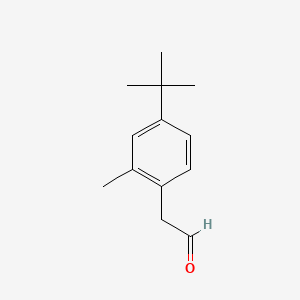
(2,2-Bis(undecyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Bis(undecyloxy)ethyl)benzene is an organic compound with the molecular formula C30H54O2 It is characterized by the presence of two undecyloxy groups attached to an ethylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(undecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with undecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Bis(undecyloxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2,2-Bis(undecyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,2-Bis(undecyloxy)ethyl)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecyloxy groups provide hydrophobic interactions, while the ethylbenzene core can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s behavior in various environments and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Bis(hexyloxy)ethyl)benzene: Similar structure with shorter alkyl chains.
(2,2-Bis(octyloxy)ethyl)benzene: Similar structure with medium-length alkyl chains.
Uniqueness
(2,2-Bis(undecyloxy)ethyl)benzene is unique due to its longer undecyloxy chains, which provide distinct hydrophobic properties and influence its solubility and interactions with other molecules. This makes it particularly useful in applications requiring specific amphiphilic characteristics.
Propiedades
Número CAS |
93981-52-3 |
|---|---|
Fórmula molecular |
C30H54O2 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2,2-di(undecoxy)ethylbenzene |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-22-26-31-30(28-29-24-20-19-21-25-29)32-27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30H,3-18,22-23,26-28H2,1-2H3 |
Clave InChI |
FFSLFIYMXFVLQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


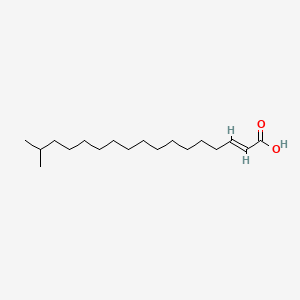


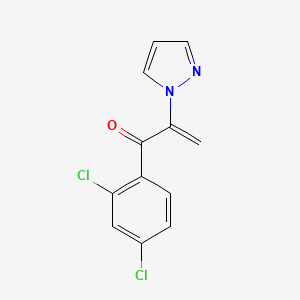

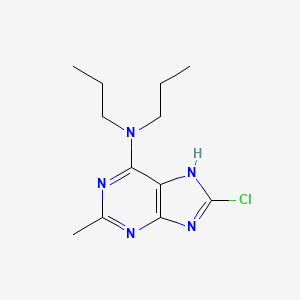
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
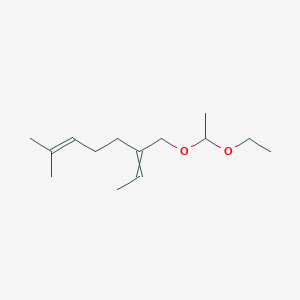
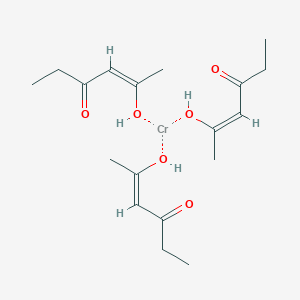
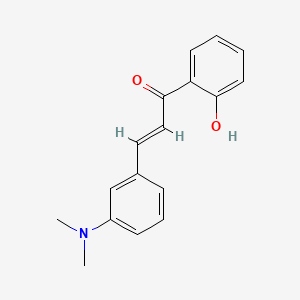
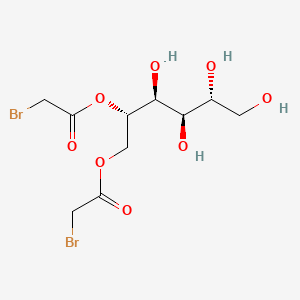
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
